molecular formula C22H26N4O4 B12176964 N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methoxyphenyl]-2-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)acetamide

N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methoxyphenyl]-2-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)acetamide

Cat. No.: B12176964
M. Wt: 410.5 g/mol
InChI Key: HJNKHFVOLPEYLT-UHFFFAOYSA-N
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Description

N-[4-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-methoxyphenyl]-2-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)acetamide is a structurally complex acetamide derivative featuring two key motifs:

  • A spirocyclic system: The 2-azaspiro[4.4]nonane-1,3-dione introduces conformational rigidity, which may enhance metabolic stability and binding specificity compared to linear analogs .

This compound’s design leverages the synergistic effects of aromatic heterocycles and constrained spiro systems, often employed in medicinal chemistry to optimize pharmacokinetic and pharmacodynamic properties.

Properties

Molecular Formula

C22H26N4O4

Molecular Weight

410.5 g/mol

IUPAC Name

N-[4-(3,5-dimethylpyrazol-1-yl)-3-methoxyphenyl]-2-(1,3-dioxo-2-azaspiro[4.4]nonan-2-yl)acetamide

InChI

InChI=1S/C22H26N4O4/c1-14-10-15(2)26(24-14)17-7-6-16(11-18(17)30-3)23-19(27)13-25-20(28)12-22(21(25)29)8-4-5-9-22/h6-7,10-11H,4-5,8-9,12-13H2,1-3H3,(H,23,27)

InChI Key

HJNKHFVOLPEYLT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C2=C(C=C(C=C2)NC(=O)CN3C(=O)CC4(C3=O)CCCC4)OC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methoxyphenyl]-2-(1,3-dioxo-2-azaspiro[44]non-2-yl)acetamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methoxyphenyl]-2-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methoxyphenyl]-2-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methoxyphenyl]-2-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)acetamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazole-Containing Acetamides

Compound 7c () : N-(4-Chloro-2-methylphenyl)-2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-phenyl-1H-imidazol-1-yl]acetamide

  • Structure : Differs by replacing the spiro system with an imidazole-phenyl group.
  • Properties : Melting point = 144–146°C; moderate yield (70%). The chloro and methyl substituents enhance lipophilicity but may reduce solubility compared to the methoxy group in the target compound .

4-Piperidinecarboxamide () : 1-[2-(3,5-Dimethyl-1H-pyrazol-1-yl)acetyl]-4-piperidinecarboxamide

  • Structure : Features a piperidine ring instead of the spiro system.
  • Implications : Piperidine’s flexibility may reduce binding affinity compared to the rigid spiro structure in the target compound, though it could improve membrane permeability .

2-(1H-Pyrazole-1-yl)-N-(3-methoxyphenyl)acetamide () :

  • Structure : Lacks the spiro system and dimethylpyrazole substituents.
  • Bioactivity: The 3-methoxy group enhances acetylcholinesterase (AChE) inhibition compared to NO₂ or Cl substituents, suggesting the target compound’s methoxyphenyl group is advantageous for neuroactive applications .
Acetamides with Heterocyclic Systems

d25 () : 2-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(4-(1-(3-methoxyphenyl)-1H-1,2,3-triazol-4-yl)phenyl)acetamide

  • Structure : Incorporates a purine-triazole system instead of pyrazole-spiro motifs.
  • NMR Data : The amide proton resonates at δ 10.50 ppm (DMSO-d₆), indicating strong hydrogen bonding, a property shared with the target compound’s spiro-dione group .

HC030031 () : 2-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(4-isopropylphenyl)acetamide

  • Structure : Shares a xanthine-like core but lacks the spiro system.

EP3348550A1 Derivatives () : e.g., N-(6-methoxybenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide

  • Structure : Benzothiazole replaces pyrazole; methoxyphenyl is retained.
  • Implications : Benzothiazole’s planar structure may enhance π-π stacking, whereas the target’s spiro system could improve torsional stability .

Comparative Data Table

Compound Name / ID Molecular Weight (g/mol) Key Structural Features Melting Point (°C) Notable Bioactivity
Target Compound ~443.5 (calculated) 3,5-Dimethylpyrazole, spiro[4.4]nonanedione N/A Hypothesized enzyme inhibition
7c () ~451.9 (calculated) Chlorophenyl, imidazole 144–146 Antimicrobial potential
4-Piperidinecarboxamide () ~291.3 (calculated) Piperidine, pyrazole N/A N/A
d25 () ~520.5 (calculated) Purine, triazole N/A N/A
HC030031 () ~409.4 (calculated) Purine, isopropylphenyl N/A TRPV1 antagonism

Key Findings and Implications

  • Structural Rigidity : The spiro system in the target compound likely enhances metabolic stability and target binding compared to flexible analogs like piperidine derivatives .
  • Synthetic Feasibility : Yields of ~70% for pyrazole-acetamide hybrids () indicate moderate synthetic accessibility, though spiro system formation may require optimization .

Biological Activity

N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methoxyphenyl]-2-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The compound features a pyrazole ring , a methoxyphenyl group , and a dioxo-spirocyclic moiety . These structural components are significant as they influence the compound's solubility, reactivity, and interaction with biological targets.

ComponentDescription
Pyrazole RingKnown for various biological activities including anti-inflammatory and antimicrobial effects.
Methoxyphenyl GroupEnhances solubility and may improve interactions with biological receptors.
Dioxo-Spiror StructureContributes to the compound's unique pharmacological profile.

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits significant antimicrobial activity against various bacterial strains. Research has shown that compounds with similar structures often display potent antibacterial effects.

  • Mechanism of Action : The compound may interfere with microbial metabolic pathways, inhibiting growth and proliferation.
  • Comparative Efficacy : In studies comparing similar compounds, this compound has shown promising results in inhibiting bacterial strains such as E. coli and Staphylococcus aureus.

Anti-inflammatory Activity

The pyrazole moiety is well-documented for its anti-inflammatory properties. Research indicates that derivatives of pyrazole can inhibit pro-inflammatory cytokines such as TNF-α and IL-6.

  • Case Study : A study demonstrated that pyrazole derivatives showed up to 93% inhibition of IL-6 at specific concentrations when compared to standard anti-inflammatory drugs like dexamethasone .

In Vitro Studies

In vitro assays have been pivotal in assessing the biological activity of this compound:

Study FocusResults
Antimicrobial ActivitySignificant inhibition against E. coli and S. aureus.
Anti-inflammatory ActivityHigh inhibition rates of TNF-α and IL-6 in cell culture models.

In Vivo Studies

While in vitro studies provide initial insights, in vivo research is essential for understanding the pharmacokinetics and therapeutic potential of this compound.

Future Directions

Further research is required to elucidate the specific mechanisms through which this compound exerts its biological effects:

  • Mechanistic Studies : Investigating how the compound interacts with specific enzymes or receptors.
  • Therapeutic Applications : Exploring its potential use in treating inflammatory diseases or infections caused by resistant bacterial strains.

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